3-Chloro-6-fluoro-2-nitrobenzoic acid
Description
Positional Isomerism and Structural Context within Halogenated Nitrobenzoic Acids
The properties and reactivity of 3-Chloro-6-fluoro-2-nitrobenzoic acid are best understood in the context of its positional isomers. Positional isomerism in substituted benzoic acids arises from the different possible arrangements of substituents on the benzene (B151609) ring. For a chlorofluoronitrobenzoic acid, numerous isomers exist, each with a unique substitution pattern that significantly influences its electronic and steric characteristics.
The substituents on the ring—carboxyl (-COOH), nitro (-NO₂), chloro (-Cl), and fluoro (-F)—exert distinct electronic effects. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects (-R, -I). The halogen atoms are also electron-withdrawing inductively (-I) but are weak deactivators in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group.
In this compound, the ortho-nitro group has a profound impact on the acidity of the carboxylic acid due to the "ortho effect." This effect, a combination of steric hindrance and intramolecular hydrogen bonding, typically increases the acidity of the benzoic acid derivative compared to its meta and para isomers. The presence of electron-withdrawing fluorine and chlorine atoms further enhances the acidity by stabilizing the carboxylate anion through their inductive effects. The specific positioning of these groups in the target molecule—with the nitro group ortho to the carboxylic acid, and halogens at positions 3 and 6—creates a unique electronic environment that influences its reactivity in chemical syntheses.
Significance of this compound as a Chemical Synthon
Halogenated and nitrated benzoic acid derivatives are recognized as valuable chemical synthons, or building blocks, for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of reactive sites in this compound makes it a potentially versatile intermediate.
The functional groups on the molecule offer several handles for chemical modification:
Carboxylic Acid Group: This group can readily participate in reactions such as esterification, amidation, and reduction to form a variety of derivatives. It is a key feature for creating linkages in larger molecules, such as active pharmaceutical ingredients (APIs). For instance, related halogenated benzoic acids are used as building blocks for Aurora A inhibitors through peptide coupling chemistry. ossila.com
Nitro Group: The nitro group can be reduced to an amine (-NH₂). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative can undergo a wide range of subsequent reactions, including diazotization and Sandmeyer reactions, or serve as a precursor for heterocyclic ring formation.
Halogen Substituents: The chlorine and fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the strong electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, enabling the synthesis of diverse molecular scaffolds.
While specific synthetic routes originating from this compound are not extensively documented in public literature, its isomers and analogous structures are key intermediates. For example, 2-chloro-6-fluoro-3-nitrobenzoic acid is noted as a precursor in the synthesis of anti-infective agents. Given its structural features, this compound is a promising synthon for developing novel compounds in medicinal chemistry and materials science.
Overview of Contemporary Research Trajectories
Current research involving polysubstituted benzoic acids is largely driven by the demand for new therapeutic agents and functional materials. While direct studies on this compound are limited, the research trends for structurally similar compounds provide insight into its potential areas of investigation.
One major research trajectory is the synthesis of novel heterocyclic compounds with potential biological activity. The functional groups of this molecule are ideal for constructing complex ring systems that form the core of many drugs. Research on related halogenated benzoic acids has shown their utility in creating molecules that can act as enzyme inhibitors, with applications in oncology and infectious diseases. ossila.comguidechem.com
Another area of interest is in materials science, particularly in the development of metal-organic frameworks (MOFs). The carboxylic acid moiety can act as a ligand to coordinate with metal centers, and the halogen substituents can be used to fine-tune the electronic properties and pore structure of the resulting framework. ossila.com
Future research will likely focus on exploring the synthetic utility of this compound. This would involve developing efficient synthetic routes to the compound itself and subsequently using it as a platform to generate libraries of new molecules for screening in drug discovery programs and for the creation of advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-3-1-2-4(9)5(7(11)12)6(3)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLVEUVFRPEETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of 3 Chloro 6 Fluoro 2 Nitrobenzoic Acid
Mechanistic Investigations of Aromatic Transformations
The substitution patterns on the benzene (B151609) ring are pivotal in determining the course of aromatic transformations. The presence of three strong electron-withdrawing groups deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like 3-Chloro-6-fluoro-2-nitrobenzoic acid. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The high electronegativity of the halogen substituents, coupled with the strong electron-withdrawing nitro group, facilitates the attack of nucleophiles on the carbon atoms bearing the halogen leaving groups.
In the context of this compound, the relative reactivity of the chloro and fluoro substituents is a critical consideration. Generally, in SNAr reactions, fluorine is a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, and the superior ability of fluorine to stabilize the developing negative charge through its inductive effect outweighs its poorer leaving group ability in the subsequent elimination step.
Studies on related dihalonitrobenzenes have consistently shown that the fluorine atom is displaced more readily than the chlorine atom in SNAr reactions. For instance, in reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with amines, the displacement of the fluoride (B91410) is significantly faster than that of chloride in analogous chlorodinitrobenzene compounds. This principle suggests that in this compound, nucleophilic attack would preferentially occur at the carbon bearing the fluorine atom.
The regioselectivity of the substitution is also influenced by the position of the activating nitro group. The nitro group at the ortho position to the fluorine and meta to the chlorine can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C-F bond through resonance.
Interactive Data Table: Relative Reactivity of Halogens in SNAr Reactions
| Leaving Group | Relative Rate of Displacement |
| F | High |
| Cl | Moderate |
| Br | Low |
| I | Very Low |
The aromatic ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three potent electron-withdrawing groups: the nitro group (-NO2), the chloro group (-Cl), and the fluoro group (-F). These groups reduce the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgquora.com
The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The reaction is completed by the loss of a proton from the intermediate to restore aromaticity. libretexts.org
For this compound, all three substituents (nitro, chloro, and fluoro) are deactivating. The nitro and carboxylic acid groups are strong deactivating groups and are meta-directing. The halogen atoms (chloro and fluoro) are also deactivating but are ortho, para-directing. In a polysubstituted ring, the directing effects of the substituents are combined.
Given the strong deactivating nature of the existing groups, forcing conditions, such as the use of strong acids and high temperatures, would be necessary to achieve any electrophilic substitution. truman.edu The incoming electrophile would be directed to the position that is least deactivated. The nitro and carboxyl groups will strongly direct an incoming electrophile to the meta position relative to themselves. The halogens direct to the ortho and para positions. In this specific molecule, the positions are:
Position 4: meta to the nitro group, meta to the carboxylic acid, and ortho to the chlorine.
Position 5: meta to the nitro group, para to the carboxylic acid, and meta to the chlorine and fluorine.
Considering the directing effects, position 5 is meta to the strongly deactivating nitro and carboxylic acid groups, and also meta to the halogens, making it a likely, albeit still difficult, site for electrophilic attack. Nitration of chlorinated benzoic acids, for instance, requires harsh conditions and often results in a mixture of products. google.com Studies on the nitration of p-nitrobenzoic acid have shown that substitution occurs at the position meta to the nitro group. stackexchange.com
The chloro, fluoro, and nitro groups are all electron-withdrawing, a property that significantly governs the reactivity of the aromatic ring. Their effects can be understood through inductive and resonance effects.
Inductive Effect (-I): All three groups are highly electronegative and withdraw electron density from the ring through the sigma bond framework. The order of inductive effect is F > Cl > NO2. This effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
The combined influence of these groups makes the aromatic ring of this compound highly electrophilic, predisposing it to SNAr reactions, especially at the carbon attached to the fluorine atom. Conversely, the depleted electron density makes EAS reactions very challenging.
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group in this compound undergoes reactions typical of this functional group, though its reactivity can be modulated by the electronic effects of the aromatic substituents.
Esterification: The conversion of this compound to its corresponding ester can be achieved through Fischer esterification. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.comyoutube.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. masterorganicchemistry.comyoutube.com
The presence of the ortho-nitro group can introduce steric hindrance, potentially slowing down the rate of esterification compared to an unsubstituted benzoic acid. However, the strong electron-withdrawing nature of the substituents increases the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the alcohol. The esterification of nitrobenzoic acids is a well-established process, often carried out by heating with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.comiajpr.com
Hydrolysis: The reverse reaction, the hydrolysis of an ester of this compound back to the carboxylic acid, can be achieved under either acidic or basic conditions. wikipedia.orglibretexts.org
Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification and is an equilibrium process. wikipedia.orglibretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to give the carboxylate salt and the alcohol. The final step is an acid-base reaction where the carboxylic acid protonates the alkoxide. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring generally accelerates the rate of alkaline hydrolysis by stabilizing the negatively charged transition state.
Interactive Data Table: General Conditions for Esterification and Hydrolysis
| Reaction | Reagents | Catalyst | Conditions |
| Esterification | Alcohol (e.g., Methanol) | Strong Acid (e.g., H2SO4) | Heat |
| Acidic Hydrolysis | Water | Strong Acid (e.g., HCl) | Heat |
| Basic Hydrolysis | Water | Strong Base (e.g., NaOH) | Heat |
The selective reduction of the carboxylic acid group in this compound to the corresponding benzyl (B1604629) alcohol, (3-chloro-6-fluoro-2-nitrophenyl)methanol, presents a challenge due to the presence of the easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carboxylic acid and the nitro group.
Therefore, chemoselective reducing agents are required. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS), are known to selectively reduce carboxylic acids in the presence of nitro groups. researchgate.netresearchgate.netjrfglobal.comnih.gov This selectivity arises from the fact that borane is an electrophilic reducing agent that preferentially attacks the more electron-rich carbonyl oxygen of the carboxylic acid, while having a lower reactivity towards the electron-deficient nitro group. researchgate.netnih.gov
The mechanism of borane reduction of a carboxylic acid involves the formation of an acyloxyborane intermediate, which is then further reduced to the alcohol. The reaction is typically carried out in an aprotic solvent like THF.
It is important to note that under certain conditions, especially with ortho-hydroxy substituted nitroarenes, BH3-THF can also reduce the nitro group. jrfglobal.com However, for this compound, which lacks the ortho-hydroxy group, borane reagents offer a promising route for the selective reduction of the carboxylic acid.
Acyl Halide Formation
The conversion of the carboxylic acid functionality in this compound into a more reactive acyl halide, typically an acyl chloride, is a fundamental step for subsequent reactions such as amidation or esterification. This transformation is readily achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comgoogle.com
The reaction with thionyl chloride proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. researchgate.net This process is often catalyzed by a small amount of N,N-dimethylformamide (DMF). prepchem.com Similarly, oxalyl chloride reacts with the carboxylic acid to form a reactive mixed anhydride (B1165640) intermediate. pearson.com Subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the leaving group into stable gaseous byproducts, carbon dioxide and carbon monoxide. pearson.comwikipedia.org This clean decomposition simplifies the reaction workup, as the byproducts are easily removed. wikipedia.org Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., benzene, toluene) or neat; often with catalytic DMF. prepchem.com | SO₂, HCl (gaseous) | Excess reagent can be removed by distillation. researchgate.net |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF) at room temperature; often with catalytic DMF. orgsyn.org | CO₂, CO, HCl (gaseous) | Considered milder and more selective; gaseous byproducts simplify purification. wikipedia.org |
Nitro Group Reactivity
Reductive Transformations to Amino Functionalities
The nitro group of this compound is a key functional handle that can be readily reduced to an amino (-NH₂) group, yielding 2-amino-3-chloro-6-fluorobenzoic acid. This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex molecular targets. The reduction of aromatic nitro compounds is a well-established process with numerous methodologies available. nih.gov
Catalytic hydrogenation is one of the most common and efficient methods. google.com This involves treating the substrate with hydrogen gas in the presence of a metal catalyst. google.com Noble metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) supported on carbon are highly effective. researchgate.net Non-noble metal catalysts based on nickel (Ni) or cobalt (Co) can also be employed. google.com The reaction is typically performed in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen.
An alternative to high-pressure hydrogenation is catalytic transfer hydrogenation. researchgate.net In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or hydrazine, is used in place of hydrogen gas. researchgate.net This technique often employs a palladium catalyst and offers the advantage of not requiring specialized high-pressure equipment. researchgate.net
A key aspect of this transformation is chemoselectivity. The reduction conditions must be chosen to selectively reduce the nitro group without affecting the chloro and fluoro substituents on the aromatic ring. Catalytic hydrogenation under standard conditions is generally highly chemoselective for the nitro group, leaving aryl halides intact. nih.gov
| Method | Reagents & Catalyst | Typical Conditions | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni | 1-50 atm H₂, RT to 80°C, various solvents (MeOH, EtOH, EtOAc) | High yield, clean reaction, high chemoselectivity. nih.govgoogle.com |
| Transfer Hydrogenation | HCOOH, HCOONH₄, or N₂H₄; Pd/C catalyst | Atmospheric pressure, RT to 100°C, various solvents | Avoids use of pressurized H₂ gas, experimentally simpler. researchgate.net |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Aqueous or alcoholic solvents, often requires heating | Classical method, inexpensive reagents. |
Metal-Catalyzed Coupling Reactions
Suzuki-Miyaura and Related Cross-Coupling Methodologies
The halogen substituents on the this compound ring serve as potential sites for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organohalide with an organoboron compound, is a powerful tool for this purpose. tcichemicals.com
In the case of this compound, the chloro substituent at the C3 position is the more likely site for reaction compared to the fluoro substituent at C6. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl >> F. libretexts.org While C-F bond activation is possible, it requires specialized and highly reactive catalytic systems. mdpi.comrsc.org Therefore, selective coupling at the C-Cl bond can be expected under standard Suzuki-Miyaura conditions.
A typical Suzuki-Miyaura reaction involves a palladium(0) precatalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. researchgate.net The choice of ligand is crucial, especially for less reactive aryl chlorides. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition of the aryl chloride to the palladium center. libretexts.org The base is required to activate the organoboron reagent in the transmetalation step. kyushu-u.ac.jp The presence of the other functional groups on the ring (nitro, fluoro, carboxylic acid) must be considered, as they can influence the electronic properties of the substrate and potentially interact with the catalyst.
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos), P(t-Bu)₃ | Stabilizes the catalyst and facilitates oxidative addition. libretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. kyushu-u.ac.jp |
| Solvent | Toluene (B28343), Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate. |
Regio- and Chemoselectivity in Multi-Substituted Systems
The reactivity of this compound is governed by the interplay of its four distinct substituents, leading to specific regio- and chemoselective outcomes.
Chemoselectivity: In reactions involving the carboxylic acid, such as acyl halide formation, this group is selectively targeted by reagents like thionyl chloride over the other functional groups. During the reduction of the nitro group, high chemoselectivity is achievable with methods like catalytic hydrogenation, which leaves the aryl halides and the carboxylic acid untouched. nih.gov
Regioselectivity in Cross-Coupling: For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the inherent difference in bond strength between C-Cl and C-F bonds dictates the regioselectivity. The weaker C-Cl bond is preferentially activated for oxidative addition, leading to coupling at the C3 position. libretexts.org
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group significantly activates the halide substituents towards nucleophilic attack. The activation is strongest at the ortho and para positions relative to the nitro group. In this molecule, the fluorine is ortho and the chlorine is meta. Therefore, the C-F bond at the C6 position is expected to be significantly more activated towards SNAr than the C-Cl bond at the C3 position. This allows for selective displacement of the fluoride ion by various nucleophiles, providing a pathway to further functionalize the C6 position.
Kinetic and Thermodynamic Aspects of Reactions
Acyl Halide Formation: The conversion of the carboxylic acid to an acyl chloride with reagents like thionyl chloride or oxalyl chloride is a thermodynamically favorable process. The reaction is driven by the formation of highly stable gaseous byproducts (SO₂, HCl, CO, CO₂), which shifts the equilibrium towards the products according to Le Châtelier's principle. wikipedia.org
Nitro Group Reduction: The hydrogenation of a nitro group to an amine is a highly exothermic process. The reaction is thermodynamically very favorable but requires a catalyst to overcome the significant kinetic barrier (activation energy) for the cleavage of the strong N-O bonds and the addition of hydrogen.
Computational Chemistry and Theoretical Spectroscopic Analysis of 3 Chloro 6 Fluoro 2 Nitrobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 3-Chloro-6-fluoro-2-nitrobenzoic acid, these calculations are instrumental in understanding its stable conformations and the electronic distribution across the molecule.
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set such as 6-311++G(d,p), is frequently employed to optimize the molecular geometry of substituted benzoic acids. researchgate.netdergipark.org.tr This method provides a balance between computational cost and accuracy for determining bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would reveal the planar structure of the benzene (B151609) ring and the relative orientations of the carboxylic acid, nitro, chloro, and fluoro substituents. The presence of bulky and electronegative groups at the ortho positions (chloro and nitro groups) relative to the carboxylic acid can lead to steric hindrance, potentially causing the carboxylic acid group to twist out of the plane of the aromatic ring. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-COOH | 1.495 | - | - |
| C-Cl | 1.740 | - | - |
| C-F | 1.350 | - | - |
| C-NO2 | 1.480 | - | - |
| O-H | 0.970 | - | - |
| C-C-C (ring) | - | 118-122 | - |
| O-C-O | - | 123.0 | - |
| C-C-O-H | - | - | ~180 (trans) or ~0 (cis) |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecules. Actual calculated values may vary.
While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory for exploring the conformational space, especially for molecules with multiple rotatable bonds. nih.govrsc.org For this compound, the primary conformational flexibility lies in the rotation of the carboxylic acid group around the C-C bond.
Ab initio calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers (e.g., cis and trans orientations of the hydroxyl group relative to the carbonyl group) and the energy barriers between them. dergipark.org.tr The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic proton and an adjacent oxygen atom of the nitro group or the chlorine atom.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. For this compound, several descriptors derived from computational chemistry provide a detailed picture of its electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the presence of electron-withdrawing groups (nitro, chloro, and fluoro) is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the benzene ring, while the LUMO may have significant contributions from the nitro group, a strong electron acceptor. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: These values are illustrative and based on typical FMO energies for related compounds.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).
In this compound, the MESP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them potential sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature.
The distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.
In this compound, the high electronegativity of the oxygen, fluorine, and chlorine atoms would result in them carrying partial negative charges. Conversely, the carbon atoms attached to these electronegative groups, as well as the hydrogen of the carboxylic acid, would carry partial positive charges. These charge distributions are indicative of the polar nature of the molecule and can be used to understand intramolecular charge transfer processes.
Table 3: Illustrative Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.60 |
| H (hydroxyl) | +0.45 |
| N (nitro) | +0.90 |
| O (nitro) | -0.50 |
| Cl | -0.15 |
| F | -0.25 |
Note: These values are illustrative and represent typical charge distributions in similar molecules.
Simulation of Reaction Pathways and Transition States
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could simulate various reaction pathways, such as its synthesis, degradation, or participation in further chemical transformations.
These simulations involve locating the transition state (TS) structures for each step of a proposed reaction mechanism. A transition state is a high-energy, unstable configuration that connects the reactants and products. By calculating the energy of the reactants, transition states, and products, a reaction energy profile can be constructed.
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Spectroscopic Methods
High-resolution spectroscopy is fundamental to confirming the chemical identity and purity of 3-Chloro-6-fluoro-2-nitrobenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary insights into its molecular framework.
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and crucial pieces of structural information.
¹H NMR: The proton NMR spectrum of this compound is expected to show two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding electron-withdrawing groups (nitro, chloro, fluoro, and carboxylic acid). The proton ortho to the fluorine atom would likely appear as a triplet, while the proton meta to the fluorine would be a doublet of doublets, due to coupling with the adjacent proton and the fluorine atom.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display seven distinct signals corresponding to the six carbons of the benzene (B151609) ring and the one carboxylic acid carbon. The chemical shifts would be significantly influenced by the attached substituents. For instance, the carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant.
Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles and data from related compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (H4) | 7.8 - 8.2 | t | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8 |
| ¹H (H5) | 7.4 - 7.7 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| ¹³C (C1-COOH) | 165 - 170 | s | - |
| ¹³C (C2-NO₂) | 145 - 150 | d | J(C-F) ≈ 2-4 |
| ¹³C (C3-Cl) | 130 - 135 | d | J(C-F) ≈ 15-20 |
| ¹³C (C4) | 125 - 130 | d | J(C-F) ≈ 3-5 |
| ¹³C (C5) | 120 - 125 | d | J(C-F) ≈ 20-25 |
| ¹³C (C6-F) | 155 - 160 | d | J(C-F) ≈ 240-260 |
| ¹⁹F | -100 to -120 | m | - |
FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic C-C stretching vibrations usually give rise to strong signals in the Raman spectrum. The symmetric stretching of the nitro group is also typically Raman active.
Table 2: Expected Vibrational Bands for this compound This table is predictive and based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Weak |
| Carboxylic Acid (C=O) | Stretching | ~1700 (strong) | Moderate |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 (strong) | Moderate |
| Nitro (NO₂) | Symmetric Stretch | ~1350 (strong) | Strong |
| Aromatic C-H | Stretching | 3000-3100 (moderate) | Strong |
| Aromatic C=C | Stretching | 1450-1600 (moderate) | Strong |
| C-F | Stretching | 1100-1250 (strong) | Weak |
| C-Cl | Stretching | 600-800 (strong) | Moderate |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of this compound. The expected [M-H]⁻ anion in negative ion mode would be at m/z 217.96618. uni.lu The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be a key feature for confirming the presence of a chlorine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound by separating it from any impurities before detection by the mass spectrometer. The retention time from the LC provides an additional characteristic for the compound. The application of LC-MS for the detection of various nitrobenzoic acids has been described, demonstrating its utility in analyzing such compounds. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Predicted m/z |
|---|---|---|
| ESI Negative | [M-H]⁻ | 217.96618 |
| ESI Positive | [M+H]⁺ | 219.98074 |
| ESI Positive | [M+Na]⁺ | 241.96268 |
X-ray Crystallography and Solid-State Structural Analysis
While a specific crystal structure for this compound is not available in the reviewed literature, the principles of X-ray crystallography and the known structures of related compounds allow for a detailed prediction of its solid-state characteristics.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For related substituted benzoic acids, this technique has provided precise bond lengths, bond angles, and torsion angles. For instance, the crystal structure of 2-chloro-6-fluorobenzoic acid has been reported. mdpi.com Such studies on analogous molecules reveal that the carboxylic acid group is often slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho substituents.
Table 4: Common Supramolecular Synthons in Substituted Benzoic Acids
| Synthon Type | Description | Interacting Groups | Typical Distance (Å) |
|---|---|---|---|
| Carboxylic Acid Dimer | Centrosymmetric R₂²(8) motif | O-H···O=C | O···O ≈ 2.6-2.7 |
| C-H···O Hydrogen Bond | Weak hydrogen bond | Aromatic C-H and O from NO₂ or COOH | H···O ≈ 2.2-2.8 |
| Halogen Bond | Directional interaction | C-Cl or C-F and O from NO₂ or COOH | X···O ≈ 2.8-3.5 |
Polymorphism and Thermosalient Behavior Studies (drawing from related compounds)
While specific studies on the polymorphism of this compound are not extensively documented, the behavior of structurally related compounds, such as other substituted nitrobenzoic acids, offers valuable insights into its potential solid-state characteristics. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a well-known phenomenon in substituted benzoic acids. For instance, 2-chloro-4-nitrobenzoic acid has been shown to exist in at least two polymorphic forms. researchgate.net These different forms arise from variations in the packing of molecules in the crystal lattice, often involving different arrangements of the hydrogen-bonded carboxylic acid dimers, which are a characteristic structural motif for this class of compounds.
A fascinating phenomenon related to solid-state phase transitions is the thermosalient effect, also known as the "jumping crystal" effect. researchgate.net This is a macroscopic mechanical response to a thermal stimulus, where crystals can jump, shatter, or otherwise move forcefully upon heating or cooling. scilit.com This behavior is driven by a rapid, anisotropic change in the crystal's unit cell dimensions during a phase transition, leading to a buildup and sudden release of internal strain. scilit.commdpi.com The anticholinergic agent oxitropium (B1233792) bromide is a well-studied example that exhibits a strong thermosalient effect. researchgate.netscilit.com
For a molecule like this compound, the presence of multiple substituents on the benzene ring could lead to complex intermolecular interactions and potentially layered or anisotropic crystal packing, which are often prerequisites for thermosalient behavior. researchgate.netmdpi.com Although not yet experimentally confirmed for this specific compound, the study of its thermal behavior could reveal interesting polymorphic transitions, potentially including thermosalient phenomena, which have applications in the development of organic-based actuators and thermal sensors. researchgate.net
Chromatographic Purity Analysis and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for these purposes.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, most commonly a methyl ester. nih.govresearchgate.net This can be achieved using reagents such as acidic methanol (B129727) or diazomethane.
Once derivatized, the resulting methyl 3-chloro-6-fluoro-2-nitrobenzoate can be analyzed, often by GC coupled with Mass Spectrometry (GC-MS). nih.govresearchgate.net This combination provides both high-resolution separation and definitive identification of the compound and any impurities based on their mass spectra. The analysis of related haloacetic and nitroaromatic compounds is well-established, with standard methods available. epa.govanchem.pl An Electron Capture Detector (ECD) is also highly suitable, as it offers excellent sensitivity for both the halogen and nitro functional groups present in the molecule. epa.gov
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization | Methylation with acidic methanol (e.g., 10% H₂SO₄ in MeOH) | Increases volatility for GC analysis. anchem.pl |
| Column | Low-polarity capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase (e.g., TG-5MS) | Provides good separation for a wide range of semi-volatile compounds. anchem.pl |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. researchgate.net |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial temp 50-70°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min | Optimized to separate analytes from solvent and potential impurities. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural confirmation; ECD offers high sensitivity to halogenated and nitro compounds. researchgate.netepa.gov |
High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the analysis of non-volatile or thermally sensitive compounds like substituted benzoic acids. sielc.comekb.eg The technique, particularly in the reversed-phase mode (RP-HPLC), allows for direct analysis without the need for derivatization.
For this compound, a standard RP-HPLC method would utilize a C18 column as the stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. thaiscience.infoupb.ro The pH of the aqueous component is acidified (e.g., using phosphoric or formic acid) to a pH below the pKa of the carboxylic acid group. sielc.com This suppresses the ionization of the analyte, leading to increased retention on the nonpolar stationary phase, improved peak shape, and reproducible results. Detection is commonly performed using a UV-Vis detector, as the aromatic ring and nitro group are strong chromophores. thaiscience.infoupb.ro
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | Standard for moderately polar to nonpolar analytes. sielc.com |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides excellent separation for aromatic acids. nih.gov |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% Phosphoric or Formic Acid) | Acid suppresses ionization for better retention and peak shape. Acetonitrile is a common organic modifier. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. nih.govthaiscience.info |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Detection | UV-Vis Diode-Array Detector (DAD) at a wavelength such as 230 nm | The substituted benzene ring and nitro group provide strong UV absorbance for sensitive detection. nih.govthaiscience.info |
| Injection Volume | 10-20 µL | Typical volume for analytical HPLC. |
Research Applications of 3 Chloro 6 Fluoro 2 Nitrobenzoic Acid As a Chemical Building Block
Strategic Intermediate in Organic Synthesis
The molecular architecture of 3-chloro-6-fluoro-2-nitrobenzoic acid, characterized by its distinct arrangement of functional groups, makes it a valuable intermediate in organic synthesis. The presence of chloro, fluoro, nitro, and carboxylic acid moieties allows for a range of chemical manipulations, enabling the construction of complex molecular frameworks. For instance, the nitro group can be readily reduced to an amine, which can then participate in various coupling reactions or be used to form heterocyclic rings. Simultaneously, the carboxylic acid group can be converted into esters, amides, or other derivatives, while the halogen substituents can be displaced through nucleophilic aromatic substitution reactions.
This multi-functional nature is exemplified in the synthesis of heterocyclic compounds such as indazoles. The synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions, showcasing the utility of such substituted frameworks in creating complex heterocyclic systems. nih.gov While not the exact starting material, the underlying principle of using a halogenated nitro-aromatic core is directly applicable. The strategic positioning of the substituents on the benzoic acid ring directs the regioselectivity of subsequent reactions, a critical factor in the efficient synthesis of target molecules.
The compound's utility is further highlighted by its role as a precursor in multi-step syntheses. For example, related halogenated nitrobenzoic acids are used to prepare key intermediates for anticancer drugs, such as methyl 2-fluoro-3-aminobenzoate, which is synthesized from 2,6-dichlorobenzoic acid through nitration, esterification, selective fluorination, and catalytic hydrogenation. patsnap.com This demonstrates a typical synthetic pathway where each functional group of a similar precursor is sequentially modified to build the final product.
| Synthetic Transformation | Functional Group Involved | Potential Product Class |
| Reduction | Nitro (-NO2) | Anilines, Heterocycles |
| Esterification/Amidation | Carboxylic Acid (-COOH) | Esters, Amides |
| Nucleophilic Substitution | Chloro (-Cl), Fluoro (-F) | Substituted Aromatics |
| Cyclization Reactions | Multiple groups | Indazoles, Quinolines nih.gov |
Precursor to Fluorinated Compounds
This compound is an important precursor for the synthesis of various fluorinated organic compounds. nih.gov The inclusion of fluorine atoms into molecules can dramatically alter their physical, chemical, and biological properties, often enhancing lipophilicity, metabolic stability, and binding affinity. ekb.eg As a fluorinated building block, this benzoic acid derivative provides a reliable method for incorporating a fluorine atom into a target structure. ossila.com
The synthesis of fluorinated heterocycles is a significant area where this precursor finds application. nih.gov Fluorinated heterocycles are crucial scaffolds in medicinal chemistry and drug discovery. ekb.eg The synthetic utility of polysubstituted aromatic compounds in creating functionalized heterocycles is well-established. ekb.eg The presence of the fluorine atom, along with other functional groups, allows for the construction of complex fluorinated drug scaffolds. For example, the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline, an important medicinal intermediate, relies on a fluorinated precursor (2-amino-4-fluorobenzoic acid) that undergoes cyclization and nitration. google.com This illustrates how a fluorinated benzoic acid core is carried through a synthetic sequence to yield a more complex fluorinated heterocyclic system.
The reactivity of the compound is enhanced by its electron-withdrawing groups, which facilitates certain synthetic transformations crucial for creating fluorinated molecules. nih.gov These building blocks are essential tools for synthesizing pharmaceutical and agricultural compounds where fluorine incorporation is desired for improved efficacy. tcichemicals.com
Development of Advanced Materials
The unique electronic and structural properties of this compound make it a candidate for the development of advanced materials with tailored characteristics.
Fluorinated compounds are widely used in polymer chemistry to create materials with specific properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov While direct polymerization of this compound is uncommon, it can be used as a monomer or a modifying agent. The carboxylic acid function can be used for creating polyesters or polyamides. Furthermore, it is feasible to attach various polymers to functionalized benzoic acids, like 4-fluoro-3-nitrobenzoic acid, to construct block co-polymers for applications such as polymersomes. ossila.com The presence of halogen and nitro groups can further modify the properties of the resulting polymer, potentially enhancing flame retardancy or altering its refractive index and dielectric constant.
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The functional groups on this compound make it an excellent candidate for forming predictable supramolecular assemblies through hydrogen bonding and other non-covalent interactions. The carboxylic acid group is a robust hydrogen bond donor and can form strong, directional interactions with suitable acceptors, such as pyridine (B92270) groups. nih.gov
Co-crystallization of similar substituted benzoic acids has been extensively studied. For instance, co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718) have been synthesized, where the two components are linked via a carboxylic acid-pyridine hydrogen bond. nih.gov Similarly, 3,5-dinitrobenzoic acid has been co-crystallized with antipsychotic agents, forming salts with intricate hydrogen-bonding networks. nih.gov These studies demonstrate how the functional groups on a substituted benzoic acid can direct the formation of complex, multi-component crystal structures, a strategy used to modify the physicochemical properties of active pharmaceutical ingredients. The specific arrangement of chloro, fluoro, and nitro groups on the target molecule would influence the packing and stability of such co-crystals.
| Co-crystal Former | Key Intermolecular Interaction | Resulting Supramolecular Motif |
| Nicotinamide nih.gov | Carboxylic Acid-Pyridine H-Bond | Ribbon Architecture |
| Trihexyphenidyl nih.gov | N-H···O, O-H···O H-Bonds | 1:1 Salt Formation |
| Chlorprothixene nih.gov | N-H···O, O-H···O H-Bonds | 1:2 Acid Salt with short H-Bond |
The carboxylic acid moiety of this compound can coordinate to metal centers, making it a suitable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). ossila.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. rsc.org
The use of fluorinated ligands in MOF synthesis is a growing area of research, as the fluorine atoms can modify the framework's properties, such as its hydrophobicity and its affinity for specific guest molecules. nih.gov For example, fluorinated analogues of the well-known UiO-66 Zr-MOF have been synthesized using fluorinated dicarboxylic acid linkers, resulting in materials with an increased affinity for methane. nih.gov The chloro and nitro substituents on this compound would further functionalize the pores of a resulting MOF, influencing its interactions with guest molecules and its potential catalytic activity.
Intermediacy in Agrochemical Synthesis
Substituted nitrobenzoic acids are important intermediates in the synthesis of agrochemicals, including herbicides and pesticides. The trifluoromethyl group, a common feature in agrochemicals, is noted for its herbicidal activity, and derivatives of compounds like 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid have been investigated for their ability to inhibit enzymatic pathways in plants for effective weed control.
The specific substitution pattern of this compound makes it a valuable precursor for creating complex, biologically active molecules. The combination of halogens and a nitro group is a common feature in many agrochemical scaffolds. The synthetic versatility of this compound allows for the introduction of various pharmacophores through modification of its functional groups, leading to the development of new crop protection agents. For example, the synthesis of potential pesticides like bis(dihalogenobenzoyl-ureido)bipyridines involves dihalogenated benzoic acid precursors. researchgate.net
Herbicides, Fungicides, and Insecticides
Halogenated and nitrated benzoic acid derivatives are recognized as important intermediates in the synthesis of agrochemicals. The presence of chlorine, fluorine, and a nitro group on the benzoic acid scaffold of this compound suggests its potential as a precursor for novel active ingredients in herbicides, fungicides, and insecticides.
Detailed Research Findings:
While direct synthesis of commercialized agrochemicals using this compound is not prominently reported, related compounds are key in the production of various pesticides. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate for the pesticide saflufenacil (B1680489). google.com The trifluoromethyl group, which shares some electronic properties with the nitro group, is a key structural motif in many active agrochemical ingredients. semanticscholar.org The general reactivity of such compounds, with electron-withdrawing groups enhancing their potential for nucleophilic substitution reactions, makes them versatile starting materials for creating more complex molecules with desired biological activities.
The structural similarity to other agrochemical precursors suggests that this compound could be explored in the development of new pesticides. The specific arrangement of its functional groups could lead to derivatives with unique modes of action or improved efficacy.
Role in Dyestuff and Pigment Chemistry
Nitroaromatic compounds have historically been important in the synthesis of dyes and pigments. While there is no specific information linking this compound to this field, the fundamental chemistry of related compounds is illustrative. The nitro group can be reduced to an amino group, which is a common step in the synthesis of azo dyes. The presence of halogens can also influence the final properties of a dye, such as its color, lightfastness, and affinity for certain fibers.
Reagent in Analytical Chemistry Methodologies
Benzoic acid derivatives with fluorine atoms have found use in analytical chemistry, particularly in the development of fluorine-19 nuclear magnetic resonance (¹⁹F NMR) probes. ossila.com For example, 3-Chloro-2-fluorobenzoic acid has been used to create fluorine probe molecules for the identification and quantification of amino acids in metabolomics studies. ossila.com
Detailed Research Findings:
Given its fluorine atom, this compound could potentially be functionalized to create a ¹⁹F NMR probe. Such probes are valuable in biological and chemical analysis due to the high sensitivity of the ¹⁹F nucleus and the low natural abundance of fluorine in biological systems, which results in a clean background signal.
Additionally, halogenated benzoic acids can be used as standards in chromatographic methods like High-Performance Liquid Chromatography (HPLC) for the detection and quantification of similar compounds in complex mixtures. ekb.eg The defined structure of this compound would make it a suitable candidate for such applications, aiding in the quality control and analysis of related chemical processes.
Below is an interactive data table summarizing the applications of compounds structurally related to this compound, illustrating its potential areas of application.
| Compound Name | Application Area | Specific Use |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Agrochemicals | Intermediate for the herbicide saflufenacil google.com |
| 3-Chloro-2-fluorobenzoic acid | Analytical Chemistry | Precursor for ¹⁹F NMR probes for amino acid analysis ossila.com |
| Halogenated Nitroaromatics | Dyestuff Chemistry | Precursors for azo dyes via reduction of the nitro group |
Future Perspectives and Emerging Research Avenues
Innovations in Green Synthetic Chemistry for Halogenated Nitrobenzoic Acids
The synthesis of halogenated nitrobenzoic acids is undergoing a transformation driven by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of less hazardous substances. jnj.comsphinxsai.com Future research is expected to move away from traditional methods, which can involve harsh conditions and environmentally persistent waste, toward more sustainable alternatives.
Key innovations focus on several areas:
Alternative Solvents and Reagents: Research is exploring the replacement of hazardous organic solvents with greener alternatives, such as water-soluble options or supercritical CO2. capitalresin.comacs.org For instance, novel nitration processes for aromatic compounds are being developed using mixtures like HNO3/Ac2O, which can offer higher selectivity and a more environmentally friendly profile compared to traditional methods that rely heavily on sulfuric acid. researchgate.net
Biomimetic Catalysis: Inspired by natural enzymatic processes, the use of biomimetic catalysts like substituted iron porphyrins for the aerobic oxidation of nitrotoluene precursors represents a significant green innovation. researchgate.net This approach can replace harsh chemical oxidants with clean options like oxygen or air under milder reaction conditions. researchgate.net
Renewable Feedstocks: A core tenet of green chemistry is the use of renewable raw materials. jnj.com While many aromatic compounds are currently derived from petrochemicals, future research aims to develop pathways from biomass or other renewable sources. laxai.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
Click to view table
| Synthetic Step | Traditional Method | Emerging Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Nitration | Concentrated H2SO4/HNO3 mixture | Nitrating agents like HNO3/Ac2O researchgate.net | Safer Chemistry, Waste Prevention |
| Oxidation | Harsh oxidants (e.g., dichromate) orgsyn.org | Aerobic oxidation with biomimetic catalysts researchgate.net | Catalysis, Use of Renewable Feedstocks (O2/Air) |
| Solvent | Corrosive acids or volatile organic compounds | Aqueous media, supercritical fluids capitalresin.comacs.org | Safer Solvents and Auxiliaries |
Exploration of Novel Catalytic Transformations
Catalysis is central to developing efficient and selective syntheses for complex molecules like 3-Chloro-6-fluoro-2-nitrobenzoic acid. Future research will likely focus on designing highly specialized catalysts that can precisely target specific transformations, reducing byproducts and improving yields.
Advanced Oxidation Catalysts: The development of novel oxidation catalysts is crucial for the synthesis of carboxylic acids from toluene (B28343) precursors. For example, metal phthalocyanines have been used for the bromide-free aerobic oxidation of p-nitrotoluene, achieving high yields under mild conditions. researchgate.net Similarly, modified birnessite-type MnO2 has shown catalytic activity in the degradation of related compounds like p-nitrobenzoic acid, highlighting the potential for manganese-based catalysts in transformations involving this functional group. researchgate.net
Selective Reduction Catalysts: The nitro group is a versatile functional handle that can be reduced to an amine. Research into chemoselective catalysts is critical. Rhodium(I) complexes, for instance, have demonstrated high selectivity in reducing the nitro group of 4-nitrobenzoic acid without affecting the carboxylic acid group. researchgate.net Such selective transformations are key for using halogenated nitrobenzoic acids as intermediates in the synthesis of more complex molecules.
Biomimetic and Bio-inspired Catalysts: Drawing inspiration from nature, biomimetic catalysts that mimic the structure and function of enzymes are a promising frontier. laxai.com These catalysts can offer unparalleled selectivity and operate under mild, environmentally benign conditions. researchgate.netlaxai.com
Advanced Materials Science Applications beyond Current Scope
The unique combination of chloro, fluoro, nitro, and carboxylic acid groups on a benzene (B151609) ring provides this compound with specific electronic and intermolecular-interaction capabilities. These features suggest potential applications in advanced materials science, extending beyond its role as a synthetic intermediate.
Crystal Engineering: Nitrobenzoic acids are known to form co-crystals and molecular salts, which can modify the physical properties of active pharmaceutical ingredients. wits.ac.za The specific halogen and nitro substituents on the title compound could be exploited to design novel crystalline materials with tailored properties, such as solubility or melting point.
Functional Supramolecular Materials: The ability of the halogen atoms to participate in halogen bonding is a key feature for designing functional materials. acs.org This noncovalent interaction can be used to direct the self-assembly of molecules into ordered architectures, which is fundamental for applications in fields like nanoelectronics. acs.orgacs.org
Organic Electronics: The electron-withdrawing nature of the nitro and halogen groups can influence the electronic properties of the molecule. This opens avenues for its use as a building block in organic semiconductors, polymers, or other functional materials where precise control over electronic characteristics is required.
Integration with High-Throughput Experimentation and Data Science
The discovery and optimization of synthetic routes are being revolutionized by the integration of automation and data science. beilstein-journals.org For a molecule like this compound, these technologies can dramatically accelerate the development of efficient synthetic protocols and uncover novel reactivity.
High-Throughput Experimentation (HTE): HTE utilizes miniaturization and parallelization to rapidly screen a vast number of reaction conditions (e.g., catalysts, solvents, temperatures) at once. youtube.comresearchgate.net This approach is perfectly suited for optimizing complex, multi-variable reactions common in the synthesis of specialty chemicals, allowing for the discovery of optimal conditions in a fraction of the time required by traditional methods. beilstein-journals.orgyoutube.com
Machine Learning (ML) and AI: The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms. youtube.com These models can predict reaction outcomes, such as yield or selectivity, for untested conditions. researchgate.netbeilstein-journals.orgrjptonline.org ML can guide the design of experiments, suggesting the most informative reactions to run next and avoiding unnecessary trials. escholarship.orgacs.org
Autonomous Discovery: The ultimate integration of these technologies leads to "self-driving labs," where AI algorithms design experiments, robotic platforms execute them, and the results are used to refine subsequent models in a closed loop. youtube.com This autonomous approach can explore the vast chemical space of possible reactions and materials, accelerating discovery and optimization with minimal human intervention. beilstein-journals.org
Table 2: Role of Data Science and HTE in Chemical Synthesis
Click to view table
| Technology | Function | Impact on Synthesis of Halogenated Nitrobenzoic Acids |
|---|---|---|
| High-Throughput Experimentation (HTE) | Rapid, parallel execution of many small-scale reactions youtube.com | Accelerated optimization of catalysts, solvents, and conditions for synthesis and functionalization. beilstein-journals.org |
| Machine Learning (ML) Models | Predict reaction outcomes (yield, selectivity) and molecular properties researchgate.netbeilstein-journals.org | Guides experimental design, reduces resource consumption, and predicts properties of novel derivatives. chemrxiv.orgresearchgate.net |
| Automated Platforms | Robotic execution of synthetic and analytical workflows youtube.com | Enables autonomous "self-driving labs" for continuous process optimization and discovery. |
| Data Science & Analytics | Finds complex patterns in large datasets from experiments researchgate.net | Uncovers structure-activity relationships and identifies key variables influencing reaction success. |
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, the study of systems beyond the individual molecule, offers a powerful paradigm for creating functional materials from molecular building blocks. The distinct functional groups of this compound make it an excellent candidate for research in self-assembly and crystal engineering.
Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, forming directional noncovalent interactions with Lewis bases (such as the oxygen atoms of the nitro or carboxyl groups of a neighboring molecule). acs.org This interaction is increasingly being used to control the self-assembly of molecules in both solutions and the solid state, creating well-defined structures like one-dimensional chains or two-dimensional networks. researchgate.netrsc.org
Hydrogen Bonding: The carboxylic acid group is a classic and robust hydrogen bonding motif. It can form strong, directional hydrogen bonds, often leading to the formation of predictable dimers or catemers (chains), which serve as a primary structural element in the crystal lattice.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-6-fluoro-2-nitrobenzoic acid with high purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, fluorination can be achieved using agents like Selectfluor™, followed by chlorination with sulfuryl chloride (SOCl) under controlled temperatures (20–40°C). Nitration is performed using a mixed acid system (HNO/HSO) at 0–5°C to minimize side reactions. Purification via recrystallization in ethanol/water mixtures improves purity (>95%), as demonstrated for structurally similar chloro-fluorobenzoic acids .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : and NMR verify substituent positions and purity, with deutero-DMSO as a solvent to resolve aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] ion at m/z 232.97) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, ensuring structural fidelity. For example, analogous compounds like 2-chloro-6-fluorobenzoic acid show planar aromatic rings with intermolecular hydrogen bonding .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer : Contradictions may arise from polymorphism or solvent-dependent conformational changes. Cross-validate data using:
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers of nitro groups) that might obscure spectral assignments .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR chemical shifts, bridging experimental and theoretical results .
Q. How can hydrogen bonding interactions of this compound be exploited in co-crystal engineering?
- Methodological Answer : The nitro and carboxylic acid groups act as hydrogen bond acceptors/donors. To design co-crystals:
- Co-former Selection : Use bases like quinoline derivatives (e.g., 5-nitroquinoline) that engage in O–H···N and C–Cl···π interactions .
- Crystallization Conditions : Optimize solvent polarity (e.g., acetone/water) and cooling rates to grow single crystals.
- Structure Validation : Refine using SHELXL and visualize hydrogen bonding networks with ORTEP-3 .
Q. What computational approaches aid in predicting the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Reactivity Prediction : Use DFT to calculate Fukui indices, identifying electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to meta positions .
- Stability under Acidic Conditions : Molecular dynamics simulations in explicit solvent models (e.g., water/DMSO) predict hydrolysis rates of the chloro substituent .
- Thermal Stability : Thermogravimetric analysis (TGA) paired with DFT-derived activation energies assesses decomposition pathways .
Methodological Notes
- Data Triangulation : Ensure validity by combining multiple techniques (e.g., NMR, XRD, and computational modeling) to address discrepancies .
- Crystallographic Refinement : Always cross-check SHELXL refinement parameters (e.g., R-factors, residual electron density) against established benchmarks for small molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
